

Sulconazole Nitrate Solubility in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: *Sulconazole Nitrate*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **sulconazole nitrate** in various organic solvents. The information is compiled and presented to assist researchers, scientists, and professionals in drug development in understanding the physicochemical properties of this active pharmaceutical ingredient (API). This document summarizes available quantitative data, outlines detailed experimental methodologies for solubility determination, and provides a visual representation of a typical experimental workflow.

Executive Summary

Sulconazole nitrate, an imidazole antifungal agent, exhibits varied solubility across different organic solvents, a critical factor for its formulation, delivery, and analytical characterization. This guide consolidates solubility data from multiple sources, presenting them in a clear, tabular format for easy comparison. While quantitative data is available for several common organic solvents, it is important to note that the experimental conditions, such as temperature, are not always specified in the available literature, leading to some variability in reported values. This document aims to provide a thorough understanding of **sulconazole nitrate**'s solubility profile while also highlighting areas where data is inconsistent or incomplete.

Solubility Data of Sulconazole Nitrate

The solubility of **sulconazole nitrate** in a range of organic solvents is summarized in the tables below. The data has been aggregated from various scientific literature and technical data sheets.

Quantitative Solubility Data

| Solvent | Solubility | Temperature | Source(s) |
|---------------------------|------------------------------|---------------|-----------|
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | Not Specified | [1] |
| 92 mg/mL (199.67 mM) | Not Specified | [2][3] | |
| 100 mg/mL (153.61 mM) | 25°C | [4] | |
| Dimethylformamide (DMF) | ~25 mg/mL | Not Specified | [1] |
| Ethanol | ~0.1 mg/mL | Not Specified | [1] |
| Slightly Soluble | Not Specified | [5][6][7] | |
| Insoluble | 25°C | [3][4] | |
| Pyridine | Freely Soluble | Not Specified | [5][6][7] |
| Acetone | Slightly Soluble | Not Specified | [5][6][7] |
| Chloroform | Slightly Soluble | Not Specified | [5][6][7] |
| Acetonitrile | Slightly Soluble (with heat) | Not Specified | [8] |
| Methanol | Slightly Soluble | Not Specified | [8] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | Not Specified | [1] |
| Water | Very Slightly Soluble | Not Specified | [5][6][7] |
| 48.7 µg/mL | pH 7.4 | [7] | |
| 50 mg/mL | With heat and sonication | [9] | |

Note on Inconsistencies: Significant discrepancies exist in the reported solubility of **sulconazole nitrate**, particularly in ethanol and water. The conflicting data for ethanol ("slightly soluble" vs. "insoluble") and the vast difference in aqueous solubility values (from µg/mL to

mg/mL with physical intervention) highlight the need for well-controlled, standardized experiments. The higher aqueous solubility value likely represents a supersaturated or kinetically trapped state rather than thermodynamic equilibrium solubility.

Experimental Protocols for Solubility Determination

A standardized and well-documented experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following section outlines a typical methodology for determining the solubility of **sulconazole nitrate**, based on established scientific principles and information gathered from various sources.

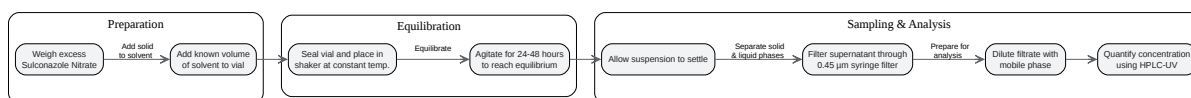
Recommended Methodology: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.

1. Materials and Equipment:

- **Sulconazole Nitrate** (of known purity)
- High-purity organic solvents
- Analytical balance
- Vials with screw caps
- Constant temperature orbital shaker or water bath
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

2. Experimental Workflow:



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Experimental workflow for solubility determination.

3. Detailed Procedure:

- **Preparation:** An excess amount of **sulconazole nitrate** is added to a vial containing a known volume of the organic solvent. The use of excess solid is crucial to ensure that a saturated solution is formed.
- **Equilibration:** The vial is securely sealed and placed in a constant temperature orbital shaker or water bath. The mixture is agitated for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium. The temperature should be precisely controlled and recorded.
- **Sample Collection and Preparation:** After the equilibration period, the agitation is stopped, and the suspension is allowed to stand to allow the undissolved solid to sediment. A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.
- **Quantification:** The clear filtrate is then appropriately diluted with the mobile phase, and the concentration of **sulconazole nitrate** is determined using a validated analytical method, such as HPLC-UV.
 - **HPLC Conditions (Example):**
 - **Column:** C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
 - **Mobile Phase:** A mixture of acetonitrile and a phosphate buffer.

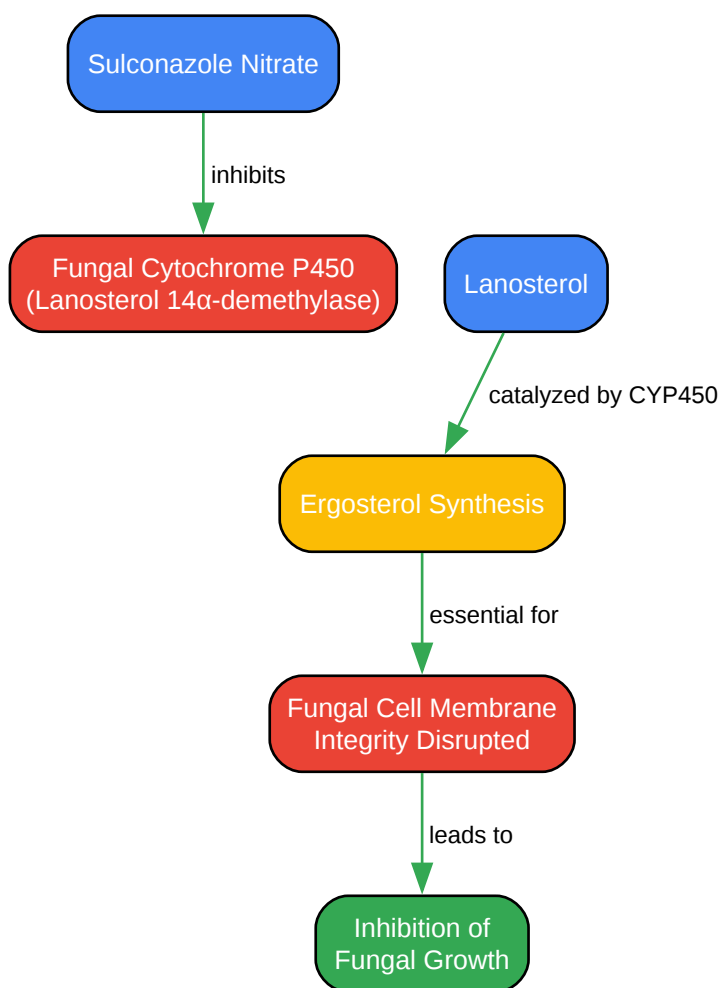
- Detection: UV at 229 nm.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Data Analysis: A calibration curve should be prepared using standard solutions of **sulconazole nitrate** of known concentrations. The concentration of the sample is then determined by comparing its response to the calibration curve.

4. Considerations for Accurate Measurement:

- Purity: The purity of both the **sulconazole nitrate** and the organic solvents should be high to avoid erroneous results.
- Inert Atmosphere: For some solvents, it may be beneficial to purge the solvent with an inert gas to prevent oxidative degradation of the solute.^[1]
- pH: When working with buffered aqueous solutions, the pH should be carefully controlled and reported, as it can significantly influence the solubility of ionizable compounds like **sulconazole nitrate**.

Signaling Pathways and Logical Relationships

While this document focuses on the physicochemical property of solubility, it is important to remember that **sulconazole nitrate**'s therapeutic action is rooted in its interaction with biological pathways. As an azole antifungal, its primary mechanism of action involves the inhibition of fungal cytochrome P450 enzymes, which are critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.



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*Mechanism of action of **Sulconazole Nitrate**.*

Conclusion

This technical guide provides a consolidated resource on the solubility of **sulconazole nitrate** in various organic solvents. The presented data and experimental protocols are intended to support researchers and drug development professionals in their work with this important antifungal agent. It is evident that while a foundational understanding of **sulconazole nitrate**'s solubility exists, there are notable inconsistencies in the reported data. Future work should focus on systematic solubility studies under well-defined and controlled conditions, including temperature, to provide a more definitive and reliable solubility profile. Such data is invaluable for the rational design and development of robust and effective drug formulations.

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- To cite this document: BenchChem. [Sulconazole Nitrate Solubility in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000542#sulconazole-nitrate-solubility-in-different-organic-solvents]

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